molecular formula C15H9NO4 B2692145 pyridin-3-yl 2-oxo-2H-chromene-3-carboxylate CAS No. 833435-96-4

pyridin-3-yl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2692145
CAS No.: 833435-96-4
M. Wt: 267.24
InChI Key: GITBPKOUXTVFJA-UHFFFAOYSA-N
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Description

Pyridin-3-yl 2-oxo-2H-chromene-3-carboxylate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is a derivative of coumarin, a class of compounds known for their wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties .

Mechanism of Action

Target of Action

Pyridin-3-yl 2-oxo-2H-chromene-3-carboxylate is primarily targeted towards various bacterial strains. It has been found to exhibit potent inhibitory activity against gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus . It also shows appreciable activity against gram-negative bacteria like Escherichia coli and Salmonella typhimurium .

Mode of Action

It is known that the compound interacts with its bacterial targets, leading to their inhibition . This interaction disrupts the normal functioning of the bacteria, thereby inhibiting their growth and proliferation.

Biochemical Pathways

Given its antimicrobial activity, it can be inferred that the compound likely interferes with essential biochemical pathways in the bacteria, leading to their inhibition .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and proliferation. The compound exhibits potent inhibitory activity against both gram-positive and gram-negative bacteria . This makes it a potential candidate for further development as an antimicrobial agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridin-3-yl 2-oxo-2H-chromene-3-carboxylate typically involves the condensation of 2-oxo-2H-chromene-3-carboxylic acid with pyridine derivatives. One common method includes the use of a catalyst-free, green protocol for the one-pot three-component synthesis of chromeno[4,3-b]pyridine derivatives . This method involves the reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under environmentally friendly conditions (ethanol–water, 3:1 v/v).

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry and sustainable practices are often applied to scale up the synthesis processes developed in the laboratory. This includes the use of green solvents, catalysts, and energy-efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Pyridin-3-yl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the chromene ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve refluxing in organic solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridin-3-yl 2-oxo-2H-chromene-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridin-3-yl 2-oxo-2H-chromene-3-carboxylate stands out due to its unique combination of a pyridine ring and a chromene core, which imparts distinct chemical and biological properties. Its ability to act as a fluorescent probe and its potential anticancer activity make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

pyridin-3-yl 2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO4/c17-14(19-11-5-3-7-16-9-11)12-8-10-4-1-2-6-13(10)20-15(12)18/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITBPKOUXTVFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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